molecular formula C31H26N2O10 B3028033 5(6)-Sfx,SE CAS No. 148356-01-8

5(6)-Sfx,SE

Cat. No.: B3028033
CAS No.: 148356-01-8
M. Wt: 586.5
InChI Key: OEKZTXDDIMSZIG-UHFFFAOYSA-N
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Description

The compound 5(6)-Sfx,SE is a synthetic organic molecule that has garnered significant interest in the fields of chemistry and pharmacology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5(6)-Sfx,SE typically involves a multi-step process that includes the formation of key intermediates followed by specific reaction conditions to achieve the final product. One common synthetic route involves the cyclization of a precursor molecule under acidic conditions, followed by purification steps to isolate the desired compound. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters and improve the efficiency of the synthesis process. The use of automated systems and advanced purification techniques, such as chromatography, ensures that the compound meets the required standards for commercial applications.

Chemical Reactions Analysis

Types of Reactions

5(6)-Sfx,SE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced derivatives.

    Substitution: this compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various alcohols or amines.

Scientific Research Applications

5(6)-Sfx,SE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5(6)-Sfx,SE involves its interaction with specific molecular targets within cells. It is known to bind to certain enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular functions, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    5(6)-Sfx,SE: shares structural similarities with other heterocyclic compounds, such as indoles and pyrroles.

    Indole derivatives: Known for their biological activity and used in pharmaceuticals.

    Pyrrole derivatives: Commonly found in natural products and synthetic drugs.

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[(3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26N2O10/c34-18-6-9-21-24(15-18)41-25-16-19(35)7-10-22(25)31(21)23-14-17(5-8-20(23)30(40)42-31)29(39)32-13-3-1-2-4-28(38)43-33-26(36)11-12-27(33)37/h5-10,14-16,34-35H,1-4,11-13H2,(H,32,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKZTXDDIMSZIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)C2=CC3=C(C=C2)C(=O)OC34C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26N2O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601104518
Record name 2,5-Dioxo-1-pyrrolidinyl 6-[[(3′,6′-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-6-yl)carbonyl]amino]hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601104518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

586.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148356-01-8
Record name 2,5-Dioxo-1-pyrrolidinyl 6-[[(3′,6′-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-6-yl)carbonyl]amino]hexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148356-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dioxo-1-pyrrolidinyl 6-[[(3′,6′-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-6-yl)carbonyl]amino]hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601104518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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